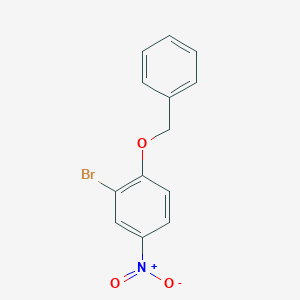

1-(Benzyloxy)-2-bromo-4-nitrobenzene

Übersicht

Beschreibung

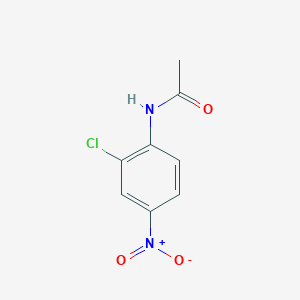

1-(Benzyloxy)-2-bromo-4-nitrobenzene is an organic compound with a molecular formula of C7H6BrNO2. It is a colorless solid that is soluble in water and other organic solvents. It is used in synthetic organic chemistry and is an important intermediate in the synthesis of pharmaceuticals, dyes, and other compounds. It is also used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis of Aryl Ethers and Derivatives : The compound is used in the synthesis of aryl ethers and other derivatives. For instance, it is involved in the preparation of 1-butoxy-4-nitrobenzene via Williamson Reaction, indicating its role in synthesizing nitro aromatic ethers (Harikumar & Rajendran, 2014).

Pharmaceutical Intermediates : It acts as an intermediate in the production of pharmaceuticals, such as dofetilide, a medication for treating arrhythmia (Zhai Guang-xin, 2006).

Catalysis and Chemical Transformations : The compound is used in various catalytic and chemical transformation processes. For example, it's involved in the organocatalytic syntheses of benzoxazoles and benzothiazoles, demonstrating its utility in C-H functionalization and C-O/S bond formation (Alla, Sadhu, & Punniyamurthy, 2014).

Phase Transfer Catalysis : This compound is utilized in phase transfer catalysis, a method used to enhance the rate of reaction, as shown in the intensified synthesis of 1-benzyloxy-4-nitrobenzene using ultrasound assistance (Diwathe & Gogate, 2018).

Synthesis of Complex Organic Molecules : It is involved in the synthesis of complex organic molecules like 1,4-bis[β-(p-amino-phenyl)ethyl] benzene, showcasing its role in coupling reactions (Hou Hao-qing, 2008).

Kinetic Studies and Mechanism Exploration : The compound aids in kinetic studies and exploration of reaction mechanisms, as evidenced in research on ultrasound-assisted arylation processes (Selvaraj, Abimannan, & Rajendran, 2014).

Crystal Structure Analysis : It also plays a role in crystallography, aiding in the understanding of molecular structures, such as in the study of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol (Ghichi, Benaouida, Benboudiaf, & Merazig, 2015).

Wirkmechanismus

Target of Action

Similar compounds such as monobenzone and other benzyloxy derivatives have been shown to interact with enzymes like melanocytes and Cathepsin S respectively. These enzymes play crucial roles in various biological processes, including pigmentation and protein degradation.

Mode of Action

Based on the behavior of structurally similar compounds, it can be hypothesized that it may interact with its targets through a mechanism involving nucleophilic substitution or elimination . The benzyloxy group could potentially act as a leaving group, facilitating the reaction .

Biochemical Pathways

Similar compounds have been shown to influence pathways related to pigmentation and protein degradation

Pharmacokinetics

Similar compounds have shown variable pharmacokinetics, with large intraindividual variations . More research is needed to understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

Based on the behavior of structurally similar compounds, it can be hypothesized that it may cause changes in pigmentation or protein degradation

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as pH, temperature, and presence of other chemicals can affect the reactivity and stability of 1-(Benzyloxy)-2-bromo-4-nitrobenzene . Additionally, the compound’s action may be influenced by its interaction with environmental bacteria .

Eigenschaften

IUPAC Name |

2-bromo-4-nitro-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO3/c14-12-8-11(15(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVSZHWOJJDSMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621564 | |

| Record name | 1-(Benzyloxy)-2-bromo-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

191602-86-5 | |

| Record name | 1-(Benzyloxy)-2-bromo-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.